11-Ketotestosterone

Vue d'ensemble

Description

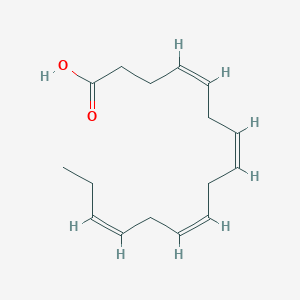

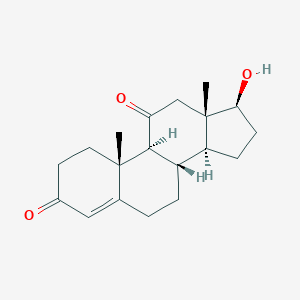

La 11-cétotestostérone est une forme oxydée de la testostérone qui contient un groupe céto en position C11. Elle est liée à l'adrénostérone, un androgène présent en traces chez l'homme. Chez les poissons, la 11-cétotestostérone fonctionne comme l'hormone sexuelle androgénique endogène. Chez les mammifères, elle a une puissance similaire à celle de la testostérone en tant qu'androgène, mais elle est très faiblement anabolisante et empêche principalement la dégradation musculaire plutôt que de favoriser la croissance musculaire .

Applications De Recherche Scientifique

11-Keto Testosterone has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of androgens.

Biology: Studied for its role in the regulation of androgenic activity in fish and mammals.

Industry: Utilized in the development of androgen receptor modulators and other pharmaceutical compounds.

Mécanisme D'action

Target of Action

11-Ketotestosterone (11-KT) is a potent androgen, similar to testosterone . It primarily targets the androgen receptor (AR) . The AR is a key target for treatment in conditions like metastatic castration-resistant prostate cancer . 11-KT is also the predominant active androgen in prostate cancer patients after castration .

Mode of Action

11-KT interacts with its target, the AR, by acting as a potent AR agonist . This means it binds to the AR and activates it, leading to a series of physiological responses.

Biochemical Pathways

The synthesis of 11-KT involves key enzymes such as cytochrome P450 and 11β-hydroxysteroid dehydrogenase types 1 and 2 . It is produced from 11β-hydroxyandrostenedione (11OHA4), and to a lesser extent, 11-ketoandrostenedione (adrenosterone) . The production of 11-KT is predominantly reliant on adrenal precursors .

Pharmacokinetics

It is known that 11-kt is produced in the gonads and represents a major androgen in humans . It is present at physiologically relevant concentrations in patients with conditions like castration-resistant prostate cancer to drive AR activation .

Result of Action

The activation of the AR by 11-KT leads to a range of molecular and cellular effects. For instance, in a luciferase reporter system, 11-KT activated human AR-mediated transactivation . Furthermore, it significantly inhibited cell proliferation when AR was transfected into MCF-7 cells . In children during adrenarche and premature adrenarche, 11-KT is the dominant bioactive androgen, suggesting it may be responsible for the phenotypic changes seen in these phenomena .

Action Environment

The action, efficacy, and stability of 11-KT can be influenced by various environmental factors. For example, treatment with glucocorticoids reduced 11-KT by 84% . Additionally, the production of 11-KT increases upon stimulation with adrenocorticotropic hormone (ACTH) . These factors can significantly impact the physiological roles of 11-KT.

Analyse Biochimique

Biochemical Properties

11-KT is synthesized from 11β-hydroxyandrostenedione and, to a lesser extent, 11-ketoandrostenedione (adrenosterone) . It interacts with key enzymes involved in its synthesis, such as cytochrome P450 and 11β-hydroxysteroid dehydrogenase types 1 and 2 .

Cellular Effects

11-KT has been reported to have a high concentration in serum and increases sharply before the period of yolk deposition in females of few fishes . It promotes ovarian development in a dose-dependent manner . It also influences cell function by inducing Vitellogenin (Vtg) and lipid synthesis .

Molecular Mechanism

11-KT activates human androgen receptor-mediated transactivation . Unlike testosterone, it does not activate estrogen receptor-mediated transactivation in aromatase-expressed MCF-7 cells . It significantly inhibits cell proliferation when androgen receptor is transfected into MCF-7 cells .

Temporal Effects in Laboratory Settings

In reference population girls, dehydroepiandrosterone, DHEA-S, androstenediol-3-sulfate, testosterone, and 11-KT all increased at the onset of adrenarche (6 to 8 years) and beyond (9 to 10 years) .

Dosage Effects in Animal Models

In sterlet (Acipenser ruthenus), silastic strips embedded with 11-KT (5 or 25 mg/kg) were implanted in vivo for 30 days . Histological analysis showed that 11-KT promoted sterlet ovarian development in a dose-dependent manner .

Metabolic Pathways

11-KT is a metabolite that may be biosynthesized within the androgen backdoor pathway, a metabolic pathway for androgen synthesis that bypasses testosterone as an intermediate product .

Transport and Distribution

The adrenal gland is a potential source of testosterone (T) and the 11-oxygenated derivatives 11 β -hydroxytestosterone (11OHT) and 11-KT . Circulating concentrations of 11-KT during adrenarche and PremA exceeded those of T and 11OHT .

Subcellular Localization

Given its role as a potent androgen, it is likely to be found in the cytoplasm where it can bind to androgen receptors and translocate to the nucleus to exert its effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 11-cétotestostérone est synthétisée à partir de la 11β-hydroxyandrostènedione et, dans une moindre mesure, de la 11-cétoandrostènedione (adrénostérone). La synthèse implique l'oxydation du groupe hydroxyle en position C11 en un groupe céto .

Méthodes de production industrielle : La production industrielle de la 11-cétotestostérone implique l'utilisation du cytochrome P450 et des types 1 et 2 de la 11β-hydroxystéroïde déshydrogénase, qui sont des enzymes clés dans le processus de synthèse. Ces enzymes sont exprimées dans les gonades humaines, en particulier dans les cellules de Leydig et les cellules de la thèque .

Analyse Des Réactions Chimiques

Types de réactions : La 11-cétotestostérone subit diverses réactions chimiques, notamment :

Oxydation : Conversion de la 11β-hydroxyandrostènedione en 11-cétotestostérone.

Réduction : Conversion de la 11-cétotestostérone en 11β-hydroxytestostérone.

Substitution : Réactions impliquant le remplacement de groupes fonctionnels à des positions spécifiques.

Réactifs et conditions courants :

Oxydation : Utilise des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Utilise des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits :

Oxydation : 11-cétotestostérone.

Réduction : 11β-hydroxytestostérone.

4. Applications de la recherche scientifique

La 11-cétotestostérone a plusieurs applications de la recherche scientifique :

Chimie : Utilisée comme étalon de référence en chimie analytique pour la quantification des androgènes.

Biologie : Étudiée pour son rôle dans la régulation de l'activité androgénique chez les poissons et les mammifères.

Industrie : Utilisée dans le développement de modulateurs des récepteurs aux androgènes et d'autres composés pharmaceutiques.

5. Mécanisme d'action

La 11-cétotestostérone exerce ses effets en se liant aux récepteurs aux androgènes, qui sont des récepteurs nucléaires qui régulent l'expression de gènes spécifiques. Lors de la liaison, le complexe récepteur-ligand se transloque vers le noyau, où il se lie aux éléments de réponse aux androgènes de l'ADN, ce qui conduit à la transcription des gènes cibles. Ce processus entraîne la modulation de divers processus physiologiques, y compris la synthèse protéique, le développement musculaire et le maintien des caractéristiques sexuelles secondaires mâles .

Composés similaires :

Testostérone : L'hormone sexuelle masculine principale, qui est plus anabolisante que la 11-cétotestostérone.

11β-hydroxytestostérone : Un précurseur dans la synthèse de la 11-cétotestostérone.

11-cétoandrostènedione : Un autre androgène oxydé lié à la 11-cétotestostérone.

Unicité : La 11-cétotestostérone est unique en ce qu'elle est capable de fonctionner comme un androgène puissant avec des effets anabolisants minimes. Cela la rend particulièrement utile dans la recherche et les applications thérapeutiques où l'activité androgénique est souhaitée sans croissance musculaire significative .

Comparaison Avec Des Composés Similaires

Testosterone: The primary male sex hormone, which is more anabolic than 11-Keto Testosterone.

11β-Hydroxytestosterone: A precursor in the synthesis of 11-Keto Testosterone.

11-Ketoandrostenedione: Another oxidized androgen related to 11-Keto Testosterone.

Uniqueness: 11-Keto Testosterone is unique in its ability to function as a potent androgen with minimal anabolic effects. This makes it particularly useful in research and therapeutic applications where androgenic activity is desired without significant muscle growth .

Propriétés

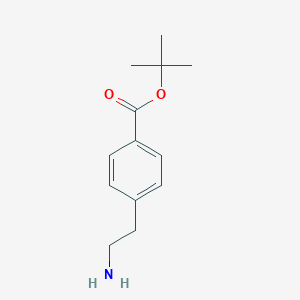

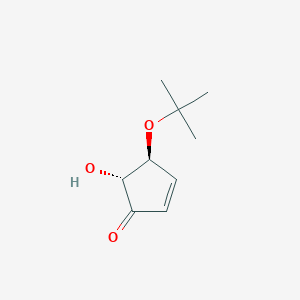

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPMRQZHJLJSBO-XQALERBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8036499, DTXSID20859491 | |

| Record name | 11-Ketotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-17beta-Hydroxyandrost-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-35-2, 87583-72-0 | |

| Record name | 11-Ketotestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Ketotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Ketotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-17beta-Hydroxyandrost-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-KETOTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF38W1A85U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 11-ketotestosterone and how does it differ from testosterone?

A1: this compound (11KT) is a potent androgen hormone found primarily in fish, although recent research has identified it in humans as well. While both testosterone and 11KT exert androgenic effects, 11KT is considered the major androgen in teleost fish. Unlike testosterone, which is primarily produced in the testes, 11KT is largely produced in peripheral tissues from adrenal-derived precursors. [, , ]

Q2: How does this compound exert its effects?

A2: this compound acts as a potent agonist of the androgen receptor (AR). [] Binding to the AR triggers a cascade of downstream effects, including the modulation of gene expression. [] These actions ultimately contribute to various physiological processes such as spermatogenesis, secondary sexual characteristic development, and potentially even immune function. [, , ]

Q3: What is the role of this compound in fish spermatogenesis?

A3: this compound plays a critical role in the initiation and progression of spermatogenesis in fish. [, ] Studies on Japanese eels (Anguilla japonica) demonstrated that 11KT stimulates spermatogonial proliferation and is essential for the complete progression of spermatogenesis. [] Moreover, in tilapia, 11KT was found to be the most efficient androgen in promoting spermatogenesis. []

Q4: Can other androgens compensate for the absence of this compound in fish spermatogenesis?

A4: While 11KT is the most potent androgen in many fish species, research suggests that other androgens might partially compensate for its absence in spermatogenesis. For instance, in Cyp11c1 mutant tilapia lacking the enzyme required for 11KT synthesis, exogenous testosterone administration successfully rescued spermatogenesis. [] This finding suggests a degree of functional redundancy among different androgens in this process.

Q5: How do levels of this compound change throughout the reproductive cycle of fish?

A5: Seasonal variations in 11KT levels are evident in several fish species. In male rainbow trout (Salmo gairdnerii), plasma 11KT concentrations increase gradually from the beginning of the year, peaking during the spawning season. [] This pattern suggests a close link between 11KT production and reproductive activity in this species.

Q6: Does this compound influence the hypothalamic-pituitary-gonadal (HPG) axis in fish?

A6: Research indicates that 11KT likely plays a role in the feedback regulation of the HPG axis in fish. Studies on African catfish (Clarias gariepinus) revealed a decrease in 11KT levels after castration and a subsequent increase following gonadotropin-releasing hormone analogue (GnRHa) administration. [] These findings suggest that 11KT, potentially in concert with other androgens like testosterone, participates in the intricate feedback loop governing the HPG axis.

Q7: What is the significance of this compound in fish with alternative reproductive tactics?

A7: In fish species exhibiting alternative reproductive tactics, different male morphs display distinct androgen profiles, with 11KT often being associated with the "courting male" morphotype. For example, in plainfin midshipman fish (Porichthys notatus), Type I males, known for their courtship behaviors and nest guarding, exhibit higher levels of 11KT compared to the parasitic Type II males. [] This difference in 11KT levels reflects the contrasting reproductive strategies and associated morphological and behavioral traits of these male morphs.

Q8: Can this compound be used to induce sex change in fish?

A8: Studies have shown that 11KT can induce masculinization in some fish species. For example, administration of 11KT to fry of Tilapia mossambica resulted in masculinization of the gonad in most treated fish, even those presumed to be genetically female. [] This finding suggests potential applications of 11KT in aquaculture for sex control, particularly in species where male fish are commercially more desirable.

Q9: How is this compound metabolized in fish?

A9: The metabolism of 11KT in fish is not fully understood, but some studies provide insights. In roach (Rutilus rutilus), testicular fragments and sperm were shown to metabolize 17-hydroxyprogesterone to 11KT. [] This finding suggests that 11KT might be further metabolized into other active or inactive compounds.

Q10: What is the role of 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) in this compound metabolism?

A10: Research suggests that HSD11B1, an enzyme involved in glucocorticoid metabolism, can also impact 11KT levels. In human adipose tissue, HSD11B1 attenuates 11KT biosynthesis by competing with AKR1C3, the enzyme responsible for 11KT production. [] Inhibition of HSD11B1 leads to increased 11KT levels, highlighting the interplay between glucocorticoid and androgen metabolism.

Q11: How do this compound levels differ between healthy individuals and those with specific medical conditions?

A11: Research on 11KT in humans is still in its early stages, but some studies highlight potential clinical relevance. For instance, individuals with type 2 diabetes were found to have increased circulating 11KT levels after receiving an HSD11B1 inhibitor. [] This finding suggests a potential link between 11KT, glucose metabolism, and HSD11B1 activity.

Q12: What are the known analytical methods for measuring this compound levels?

A12: Various analytical techniques have been employed to measure 11KT levels in biological samples. Early studies utilized radioimmunoassay (RIA), but more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has gained prominence due to its sensitivity and specificity. [, ] These methods allow researchers to accurately quantify 11KT concentrations and study its role in various physiological and pathological contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.